![molecular formula C19H21NO6 B3014608 [2-(3-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-15-3](/img/structure/B3014608.png)
[2-(3-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Metabolism Studies
Donnelly and Dagley (1980) studied the metabolism of 3,4,5-trimethoxybenzoic acid by Pseudomonas putida, revealing its oxidation process and the production of methanol. This study provides insights into the microbial degradation pathways of compounds related to [2-(3-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate (Donnelly & Dagley, 1980).
Synthesis Techniques
Jia (2002) discussed the synthesis of methyl 3,4,5-trimethoxybenzoate, highlighting the use of inorganic carrier agents in the production process. Such synthesis techniques can be relevant for creating derivatives of this compound (Jia, 2002).
Chemical Synthesis and Reactions
Gabriele et al. (2006) reported on the synthesis of complex organic structures, such as 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives. This research could be extended to the synthesis and reactivity of related compounds like this compound (Gabriele et al., 2006).
Medicinal Chemistry Applications
Cui et al. (2012) explored the potential of benzoxazole derivatives, similar in structure to 3,4,5-trimethoxybenzoic acid, as PET probes for imaging cerebral β-amyloid plaques. This indicates possible applications of this compound in neurology and imaging (Cui et al., 2012).
Organic and Inorganic Chemistry
Tamm and colleagues (1993) investigated the formation of complex carbene complexes from coordinated 2-Siloxyphenylisocyaniden, demonstrating the potential for advanced chemical synthesis involving compounds like this compound (Tamm et al., 1993).
properties
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6/c1-12-6-5-7-14(8-12)20-17(21)11-26-19(22)13-9-15(23-2)18(25-4)16(10-13)24-3/h5-10H,11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAMAUWVHOJHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

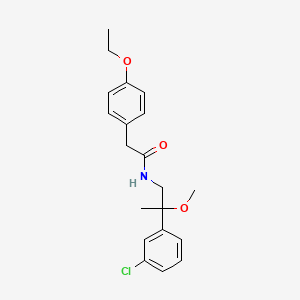
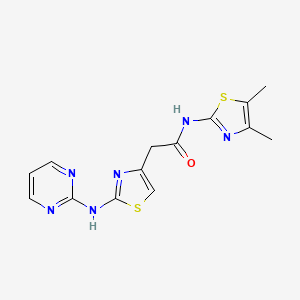
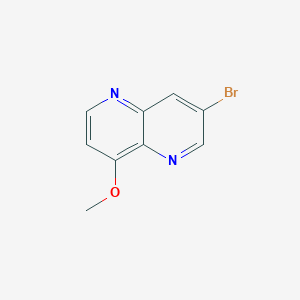
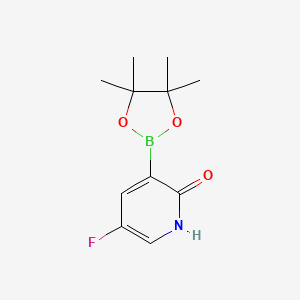
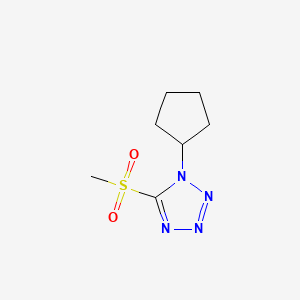

amino}cyclobutan-1-ol](/img/structure/B3014539.png)
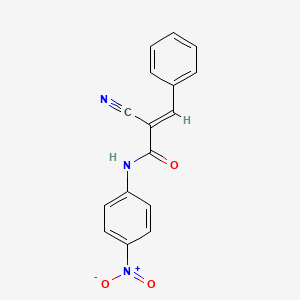
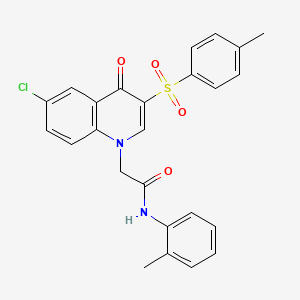



![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-chloro-4-fluorophenyl)methanone](/img/structure/B3014546.png)
![allyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B3014547.png)